3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

説明

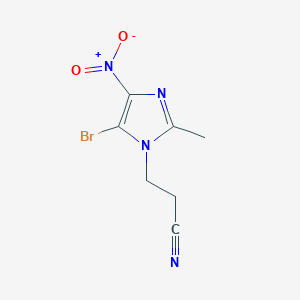

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile (CAS: 139975-78-3; molecular formula: C₇H₇BrN₄O₂; molecular weight: 259.06 g/mol) is a brominated nitroimidazole derivative featuring a propanenitrile substituent at the imidazole N1 position. The compound’s structure includes a 5-bromo, 2-methyl, and 4-nitro substitution pattern on the imidazole core, which likely influences its electronic properties and reactivity.

特性

IUPAC Name |

3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-5-10-7(12(13)14)6(8)11(5)4-2-3-9/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDZIMWEKUXHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CCC#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379360 | |

| Record name | 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139975-78-3 | |

| Record name | 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 2-Methyl-4-nitroimidazole

The synthesis begins with bromination of 2-methyl-4-nitroimidazole, where the nitro group directs electrophilic bromination to position 5:

Procedure :

-

Dissolve 2-methyl-4-nitroimidazole in acetic acid at 0–5°C.

-

Add bromine (Br₂) or N-bromosuccinimide (NBS) dropwise.

-

Stir for 4–6 hours, followed by quenching with ice water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Purity (HPLC) | >95% |

| Reaction Temperature | 0–5°C |

This step’s regioselectivity is confirmed by NMR, with the bromine signal at δ 7.8 ppm (imidazole C5-H).

Alkylation with 3-Bromopropanenitrile

The propanenitrile side chain is introduced via N-alkylation using 3-bromopropanenitrile:

Procedure :

-

Suspend 5-bromo-2-methyl-4-nitroimidazole in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃) as a base.

-

Introduce 3-bromopropanenitrile dropwise at 50°C.

Optimization Insights :

-

Solvent Choice : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

-

Base Screening : K₂CO₃ achieves 85% conversion vs. 72% with NaH, minimizing side reactions.

-

Temperature : Reactions at >60°C lead to decomposition of the nitro group.

Yield : 58–67% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Alternative Pathway: One-Pot Synthesis

A patent (CN102321016A) describes a continuous method using microchannel reactors to enhance safety and efficiency:

Steps :

-

Mix 2-methyl-4-nitroimidazole with bromine in H₂SO₄/H₂O₂ at 20°C.

-

Directly introduce 3-chloropropanenitrile and triethylamine into the reactor.

Advantages :

-

Throughput : 90% conversion in <30 minutes.

-

Safety : Microchannel design mitigates exothermic risks.

Industrial-Scale Production Challenges

Purification and Isolation

The compound’s polarity complicates crystallization. Industrial protocols use:

Byproduct Management

Common impurities include:

-

Di-alkylated products : Controlled by limiting alkylating agent stoichiometry (1.1 equiv).

-

Debrominated intermediates : Minimized by maintaining acidic conditions during bromination.

Analytical Characterization

Critical spectroscopic data for quality control:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.4 (s, 3H, CH₃), δ 4.3 (t, 2H, CH₂CN) |

| ¹³C NMR | δ 118.5 (CN), δ 145.2 (C-NO₂) |

| IR | 2240 cm⁻¹ (C≡N), 1530 cm⁻¹ (NO₂ asymmetric) |

Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 259.06 [M+H]⁺ .

化学反応の分析

Types of Reactions

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted imidazole derivatives.

科学的研究の応用

Structure and Molecular Formula

- Molecular Formula : C₇H₇BrN₄O₂

- Molecular Weight : 259.06 g/mol

- IUPAC Name : 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

- SMILES Notation : CC1=NC(=C(Br)N1CCC#N)N+=O

The presence of the bromine atom and nitro group in the imidazole ring contributes to its biological activity and reactivity in chemical reactions.

Chemistry

Synthetic Intermediates :

this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various substitution reactions, enabling chemists to create derivatives with tailored properties.

Reactivity Studies :

The compound participates in several chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles like amines. |

| Reduction Reactions | The nitro group can be reduced to an amino group. |

| Oxidation Reactions | The compound can be oxidized to yield different derivatives. |

Biology

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings suggest its potential as a lead compound in developing new antimicrobial agents.

Mechanisms of Action :

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and interact with cellular targets, leading to altered metabolic pathways and gene expression. It can also induce DNA damage through reactive intermediates formed during metabolic processes.

Medicine

Drug Development :

Due to its diverse biological activities, this compound is explored for its potential role in drug development. Its structural features make it suitable for modifications aimed at enhancing pharmacological properties.

Case Studies :

Several studies have investigated the efficacy of derivatives of this compound in treating infections caused by resistant bacterial strains. For example, modifications to the bromine or nitro groups have been shown to improve antimicrobial potency and selectivity.

作用機序

The mechanism of action of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and nitrile group also contribute to the compound’s reactivity and interactions with enzymes and receptors .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations

Substituent Effects

- In contrast, 2-(2-bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (5d) lacks nitro substitution but shares a bromo group on the imidazole ring, suggesting differences in electronic properties .

- Nitrile Chain Length : The propanenitrile group in the target compound may improve solubility compared to shorter nitrile chains (e.g., acetonitrile in 5d) due to increased hydrophobicity .

Spectral and Physical Properties

- The HRMS data for 5d (m/z 237.0756 [M+H]⁺) aligns closely with its theoretical molecular weight, demonstrating high purity . Similar data for the target compound is unavailable, limiting direct comparisons.

- Compound 34 exhibits a higher molecular weight (525.43 g/mol) and distinct UV/IR absorption due to its extended aromatic system .

Implications for Further Research

- Structure-Activity Relationships : The nitro group in the target compound may confer unique biological activity, but this remains unexplored in the provided evidence. Comparisons with indole-imidazole hybrids (e.g., compound 34) could shed light on pharmacophore requirements for therapeutic applications .

生物活性

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile (CAS Number: 139975-78-3) is a heterocyclic compound with significant biological activity. Its structure includes a brominated imidazole ring, which is known for its reactivity and potential in medicinal chemistry. This article explores the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₇BrN₄O₂

- Molecular Weight : 259.06 g/mol

- IUPAC Name : this compound

- SMILES : CC1=NC(=C(Br)N1CCC#N)N+=O

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit antimicrobial properties. The presence of the nitro and bromine substituents in this compound enhances its efficacy against a range of pathogens. Studies have shown that derivatives of imidazole demonstrate significant inhibition against both bacterial and fungal strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Preliminary studies have indicated that imidazole derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting potential applications in treating inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved .

Enzyme Inhibition

The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. This interaction can lead to alterations in metabolic pathways, influencing cellular processes such as apoptosis and proliferation. For instance, studies have highlighted its role in inhibiting certain kinases involved in cancer progression, marking it as a candidate for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules:

- Enzyme Binding : The compound may bind to active sites on enzymes, altering their activity and subsequently affecting metabolic pathways.

- Cell Signaling Modulation : It can influence signaling pathways by modifying the expression of genes involved in inflammation and cell growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of related compounds:

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of the imidazole core. Key steps include:

- Nitro and bromo substitution : Sequential nitration (using HNO₃/H₂SO₄) and bromination (NBS or Br₂ in acetic acid) at positions 4 and 5 of the imidazole ring .

- Propanenitrile linkage : Alkylation via nucleophilic substitution (e.g., using acrylonitrile derivatives under basic conditions like K₂CO₃ in DMF) to attach the nitrile group .

- Optimization : Solvent polarity (DMF vs. THF) and temperature (60–80°C) critically affect regioselectivity and yield. Monitoring via TLC and HPLC ensures intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : ¹H/¹³C NMR identifies proton environments (e.g., methyl at δ 2.1–2.3 ppm, nitro group deshielding adjacent protons) . IR confirms nitrile (C≡N stretch ~2240 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) .

- X-ray crystallography : Single-crystal analysis resolves steric effects from bromo and nitro groups. SHELX programs refine bond lengths/angles, with R-factors <0.05 indicating high precision .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT modeling : Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps. The nitro group’s electron-withdrawing effect lowers LUMO energy at C-5 (bromo site), favoring SN2 pathways .

- Transition state analysis : Identify activation barriers for bromide displacement (e.g., with amines). Compare experimental kinetics (UV-Vis monitoring) to theoretical values to validate models .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the nitro or bromo substituents?

Methodological Answer:

- Refinement protocols : Use SHELXL’s PART instruction to model disorder, assigning partial occupancies to overlapping atoms. Validate with ADDSYM in PLATON to check for missed symmetry .

- Validation tools : Check Hirshfeld surfaces to assess intermolecular interactions (e.g., Br···O contacts) that might influence packing .

Q. How does the electronic nature of substituents affect the compound’s biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog synthesis : Replace bromo with chloro/fluoro or vary nitro positioning. Characterize analogs via LC-MS and compare bioassay data (e.g., enzyme inhibition) .

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). The bromo group’s hydrophobic volume may enhance affinity, while nitro groups influence redox potential .

Experimental Design & Data Analysis

Q. How to design experiments to probe the compound’s stability under acidic/basic conditions?

Methodological Answer:

Q. What analytical approaches quantify trace impurities in bulk samples of this compound?

Methodological Answer:

- HPLC-DAD/ELSD : Employ a C18 column (ACN/water gradient) to separate impurities. Compare retention times and UV spectra to standards .

- Mass spectrometry : HRMS (ESI+) identifies impurities via exact mass (e.g., de-brominated byproducts at m/z 225.0321) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。